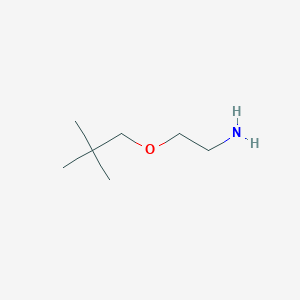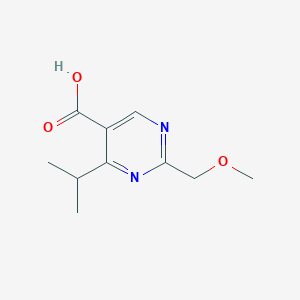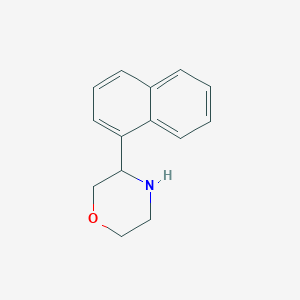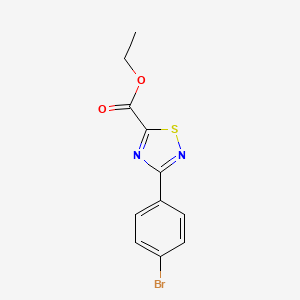
Ethyl3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and a thiadiazole ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-bromobenzonitrile and ethyl thioglycolate.
Cyclization: The key step involves the cyclization of the intermediate to form the thiadiazole ring. This can be achieved using hydrazine hydrate under reflux conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and a catalytic amount of acid.
Industrial Production Methods
Industrial production of Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, altering its electronic properties.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Oxidized thiadiazole derivatives.
Hydrolysis Products: 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylic acid.
科学的研究の応用
Chemistry
Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of thiadiazole derivatives on various biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
Thiadiazole derivatives, including Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate, have shown promise in medicinal chemistry. They are investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure allows for diverse applications in material science and chemical engineering.
作用機序
The mechanism of action of Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate
- Ethyl 3-(4-fluorophenyl)-1,2,4-thiadiazole-5-carboxylate
- Ethyl 3-(4-methylphenyl)-1,2,4-thiadiazole-5-carboxylate
Uniqueness
Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H9BrN2O2S |
|---|---|
分子量 |
313.17 g/mol |
IUPAC名 |
ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 |
InChIキー |
VBUCLRYGPZBESV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=NS1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13528121.png)
![7-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13528124.png)

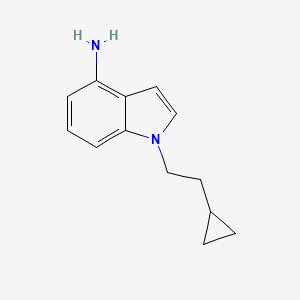
![Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})aminetrihydrochloride](/img/structure/B13528130.png)
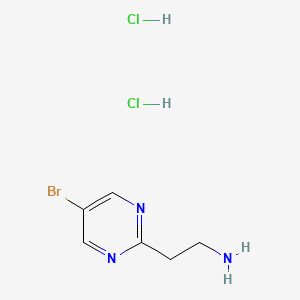


![5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13528147.png)
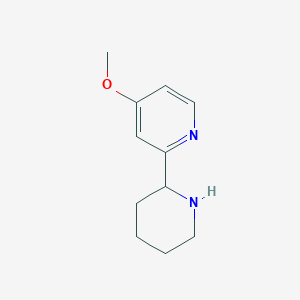
![Spiro[2.5]octane-6-sulfonylchloride](/img/structure/B13528166.png)
